molecular formula C18H18N2O4 B4210661 N-{4-[(4-hydroxyphenyl)carbamoyl]phenyl}tetrahydrofuran-2-carboxamide

N-{4-[(4-hydroxyphenyl)carbamoyl]phenyl}tetrahydrofuran-2-carboxamide

Cat. No.: B4210661
M. Wt: 326.3 g/mol
InChI Key: UFCZBKFZBSIQED-UHFFFAOYSA-N
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Description

N-{4-[(4-hydroxyphenyl)carbamoyl]phenyl}tetrahydrofuran-2-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a tetrahydrofuran ring, a hydroxyphenyl group, and an amide linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(4-hydroxyphenyl)carbamoyl]phenyl}tetrahydrofuran-2-carboxamide typically involves multiple steps. One common method includes the reaction of 4-hydroxybenzoic acid with thionyl chloride to form 4-hydroxybenzoyl chloride. This intermediate is then reacted with 4-aminophenyl tetrahydrofuran-2-carboxamide under controlled conditions to yield the desired compound. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(4-hydroxyphenyl)carbamoyl]phenyl}tetrahydrofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The amide linkage can be reduced to form amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a metal catalyst.

    Substitution: Reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) under controlled conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of N-{4-[(4-hydroxyphenyl)carbamoyl]phenyl}tetrahydrofuran-2-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    N-{4-[(4-hydroxyphenyl)carbamoyl]phenyl}tetrahydrofuran-2-carboxamide: Unique due to its tetrahydrofuran ring and hydroxyphenyl group.

    N-(4-{[(4-hydroxyphenyl)amino]carbonyl}phenyl)furan-2-carboxamide: Similar structure but lacks the tetrahydrofuran ring.

    N-(4-{[(4-hydroxyphenyl)amino]carbonyl}phenyl)tetrahydro-2-thiophenecarboxamide: Contains a thiophene ring instead of a furan ring.

Uniqueness

The presence of the tetrahydrofuran ring in this compound imparts unique chemical and biological properties, making it distinct from other similar compounds

Properties

IUPAC Name

N-[4-[(4-hydroxyphenyl)carbamoyl]phenyl]oxolane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4/c21-15-9-7-14(8-10-15)19-17(22)12-3-5-13(6-4-12)20-18(23)16-2-1-11-24-16/h3-10,16,21H,1-2,11H2,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFCZBKFZBSIQED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C(=O)NC2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>49 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49718100
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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